molecular formula C14H13NO B1299432 2-Anilinoacetophenone CAS No. 5883-81-8

2-Anilinoacetophenone

Cat. No. B1299432
M. Wt: 211.26 g/mol
InChI Key: BBFMQHFJAVOYJI-UHFFFAOYSA-N
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Patent
US04204867

Procedure details

100 g of ω-bromoacetophenone are dissolved in 600 ml of absolute ethanol, followed by the dropwise addition at 20° C. of 100 g of aniline. On completion of the addition, the ω-anilinoacetophenone formed precipitates in crystalline form. Yield: 62 g=59%; m.p: 97°-99° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)C>[NH:11]([CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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